(2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine
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Overview
Description
(2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine or an alkoxide.
Amination: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the intermediate compound with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alkoxides, electrophiles like halogens, acidic or basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
(2-Phenylpyrimidin-5-yl)methanamine: Lacks the fluorine atom, which may result in different chemical and biological properties.
(2-(4-Fluorophenyl)pyrimidin-5-yl)methanamine: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and biological activity.
(2-(2-Chlorophenyl)pyrimidin-5-yl)methanamine: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and interactions.
Uniqueness
The presence of the fluorophenyl group in (2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine imparts unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, and improved stability. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H10FN3 |
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Molecular Weight |
203.22 g/mol |
IUPAC Name |
[2-(2-fluorophenyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C11H10FN3/c12-10-4-2-1-3-9(10)11-14-6-8(5-13)7-15-11/h1-4,6-7H,5,13H2 |
InChI Key |
MHIFGNJRIGQNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)CN)F |
Origin of Product |
United States |
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